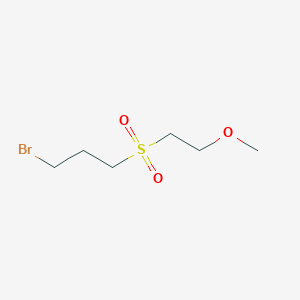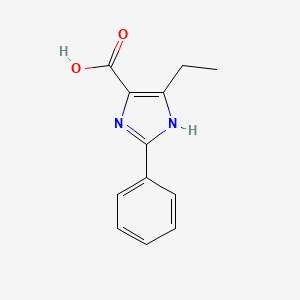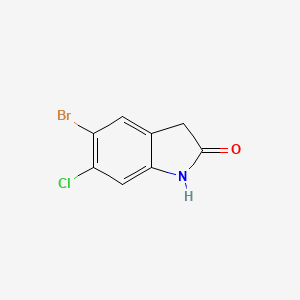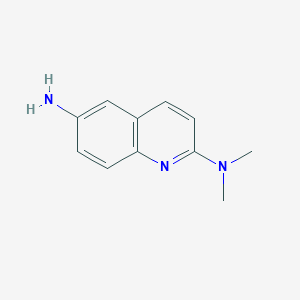
2-Bromo-5-(4-fluorobenzoyl)furan
Vue d'ensemble
Description
2-Bromo-5-(4-fluorobenzoyl)furan is a heterocyclic organic compound used in scientific experiments. It contains a total of 21 atoms: 6 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Bromine atom . Its molecular weight is 269.07 g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is (5-bromo-2-furyl) (4-fluorophenyl)methanone . The InChI code is 1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H .It is stored at room temperature . More specific physical and chemical properties may exist in the literature.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds structurally related to 2-Bromo-5-(4-fluorobenzoyl)furan have been synthesized and characterized, revealing their potential for further chemical modifications and applications in material science and organic synthesis. For instance, the synthesis of 2-aroylbenzofuran derivatives has been achieved, demonstrating their in vitro cytotoxicity against various human cancer cell lines, indicating potential applications in medicinal chemistry and oncology research (Nguyễn Tiến Công et al., 2020).
Optoelectronics and Fluorescence
Aryl-vinyl benzo[b]difuran derivatives have been synthesized for application in optoelectronics, showcasing the utility of furan compounds in the development of organic light-emitting devices (OLEDs). The prepared products exhibit UV–Vis fluorescence with quantum yields varying from 1% to 100%, highlighting their potential as organic small molecule materials for optoelectronic devices (M. Bosiak et al., 2012).
Environmental Analysis
Studies have also extended to the environmental analysis domain, where furan derivatives are used in the analytical determination of ultratrace levels of environmental pollutants from combustion flue gas. This includes the analysis of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins and -furans (PBDDs/Fs), showcasing the relevance of furan compounds in environmental monitoring and pollution control (B. Wyrzykowska et al., 2009).
Antimicrobial and Antifungal Research
Furan derivatives have been evaluated for their activity against a range of yeasts and molds, showing broad-spectrum in vitro activity. This indicates their potential as novel antifungal agents, especially against Aspergillus spp. and fluconazole-resistant yeast isolates, suggesting a promising area for the development of new antifungal therapeutics (V. Buchta et al., 2004).
Quorum Sensing Inhibition
Further, furan derivatives have been synthesized and evaluated for their ability to interfere with microbial communication and biofilm formation. This underscores the potential of furan compounds in the development of strategies to combat microbial resistance and biofilm-associated infections (T. Benneche et al., 2008).
Orientations Futures
Furan compounds, including 2-Bromo-5-(4-fluorobenzoyl)furan, have potential for a wide range of applications. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, and furan platform chemicals (FPCs) directly available from biomass are being explored . The future may see more simple or complex chemicals being economically synthesized from biomass via FPCs .
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby exerting their biological effects.
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of furan derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQWJESRTXUXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)









